Dehydro Amlodipine Oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

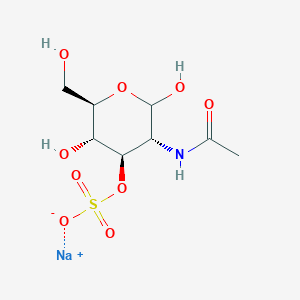

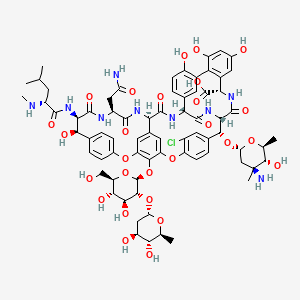

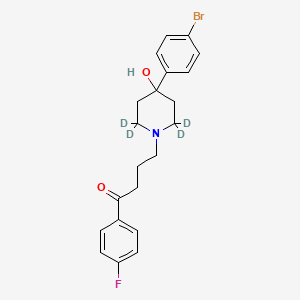

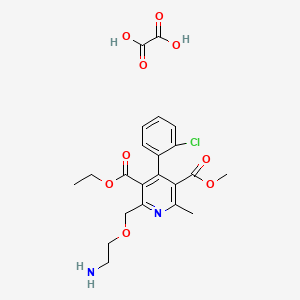

Dehydro Amlodipine Oxalate is a chemical compound with the molecular formula C20H23ClN2O5.C2H2O4 and a molecular weight of 496.895 g/mol . It is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina . This compound is characterized by its unique structure, which includes an oxalate moiety, enhancing its solubility and stability .

科学的研究の応用

Dehydro Amlodipine Oxalate has a wide range of applications in scientific research:

作用機序

Target of Action

Dehydro Amlodipine Oxalate is a derivative of Amlodipine, a popular antihypertensive drug . Amlodipine belongs to the group of drugs called dihydropyridine calcium channel blockers . Its primary targets are the peripheral blood vessels . Due to their selectivity for the peripheral blood vessels, dihydropyridine calcium channel blockers are associated with a lower incidence of myocardial depression and cardiac conduction abnormalities than other calcium channel blockers .

Mode of Action

Amlodipine exerts its action through inhibition of calcium influx into vascular smooth muscle cells and myocardial cells . This results in a reduction in peripheral vascular resistance, causing a decrease in blood pressure . Amlodipine also has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Amlodipine is the calcium signaling pathway. By blocking the influx of calcium into vascular smooth muscle cells, Amlodipine prevents the contraction of these cells, leading to vasodilation . This reduces peripheral vascular resistance and lowers blood pressure .

Pharmacokinetics

Amlodipine, the parent compound, is known to be a long-acting, lipophilic drug This suggests that this compound may have similar properties

Result of Action

The primary result of Amlodipine’s action is a decrease in blood pressure . This is achieved through the relaxation and dilation of the peripheral blood vessels . Amlodipine is commonly used in the treatment of high blood pressure and angina .

生化学分析

Biochemical Properties

The biochemical properties of Dehydro Amlodipine Oxalate are not well-studied. It is known that oxalate, a component of this compound, can interact with various biomolecules. Oxalate is a metabolic end-product whose systemic concentrations can vary among individuals due to genetic and non-genetic factors . Elevated plasma concentrations and tissue accumulation of oxalate can be toxic to the body .

Molecular Mechanism

Amlodipine, a related compound, works by blocking calcium channels, thereby reducing blood pressure

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A related compound, Amlodipine Besylate, has been studied under stressed conditions, including acid and alkali hydrolysis, chemical oxidation, and photodegradation .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Animal models are widely used in drug development and can provide valuable insights into the dosage effects of new compounds .

Metabolic Pathways

Dysregulated oxalate metabolism has been associated with various health conditions, including primary hyperoxaluria, nephrolithiasis, and kidney injury .

Subcellular Localization

Understanding the subcellular localization of a compound can provide important insights into its activity and function .

準備方法

The synthesis of Dehydro Amlodipine Oxalate involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-chlorobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate and 2-propanol under reflux conditions . The resulting product undergoes further reactions to form the final this compound compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

化学反応の分析

Dehydro Amlodipine Oxalate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur with nucleophiles like amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

類似化合物との比較

Dehydro Amlodipine Oxalate is compared with other calcium channel blockers such as:

- Felodipine

- Lercanidipine

- Nifedipine

- Diltiazem

- Verapamil

While these compounds share similar mechanisms of action, this compound is unique due to its oxalate moiety, which enhances its solubility and stability . This makes it a valuable compound in both research and therapeutic applications.

特性

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHKAMHZXZAAGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675661 |

Source

|

| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216406-90-4 |

Source

|

| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。